molecular formula C35H21N5O6 B5195522 2-{6-[1,3-DIOXO-5-(PHENYLCARBAMOYL)ISOINDOL-2-YL]PYRIDIN-2-YL}-1,3-DIOXO-N-PHENYLISOINDOLE-5-CARBOXAMIDE

2-{6-[1,3-DIOXO-5-(PHENYLCARBAMOYL)ISOINDOL-2-YL]PYRIDIN-2-YL}-1,3-DIOXO-N-PHENYLISOINDOLE-5-CARBOXAMIDE

Cat. No.: B5195522
M. Wt: 607.6 g/mol
InChI Key: SNSVDJMSNOEOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-[1,3-Dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl}-1,3-dioxo-N-phenylisoindole-5-carboxamide is a complex organic compound with a unique structure that includes multiple isoindole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[1,3-Dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl}-1,3-dioxo-N-phenylisoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and pyridine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phthalic anhydride, phenyl isocyanate, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{6-[1,3-Dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl}-1,3-dioxo-N-phenylisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-{6-[1,3-Dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl}-1,3-dioxo-N-phenylisoindole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{6-[1,3-Dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl}-1,3-dioxo-N-phenylisoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A compound with a similar isoindole structure, known for its use in medicine.

    Lenalidomide: Another isoindole derivative with therapeutic applications.

    Pomalidomide: A related compound with similar biological activity.

Uniqueness

2-{6-[1,3-Dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl}-1,3-dioxo-N-phenylisoindole-5-carboxamide is unique due to its specific combination of isoindole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[6-[1,3-dioxo-5-(phenylcarbamoyl)isoindol-2-yl]pyridin-2-yl]-1,3-dioxo-N-phenylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H21N5O6/c41-30(36-22-8-3-1-4-9-22)20-14-16-24-26(18-20)34(45)39(32(24)43)28-12-7-13-29(38-28)40-33(44)25-17-15-21(19-27(25)35(40)46)31(42)37-23-10-5-2-6-11-23/h1-19H,(H,36,41)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSVDJMSNOEOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC(=CC=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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